![molecular formula C10H14BrN3O3S B2971180 5-Bromo-2-{[1-(ethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097908-72-8](/img/structure/B2971180.png)

5-Bromo-2-{[1-(ethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

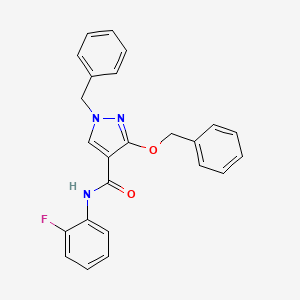

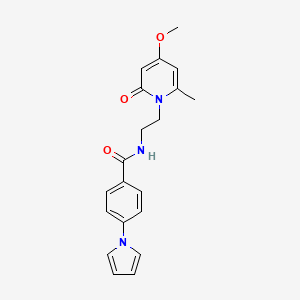

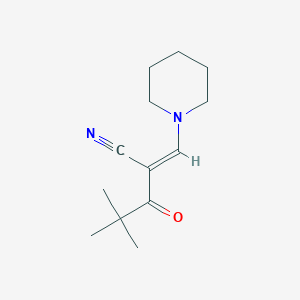

Description

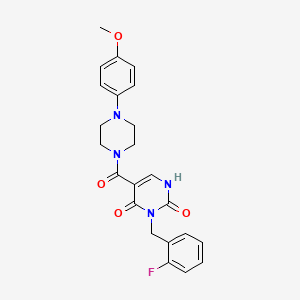

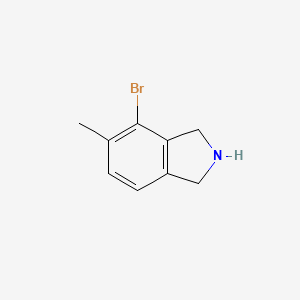

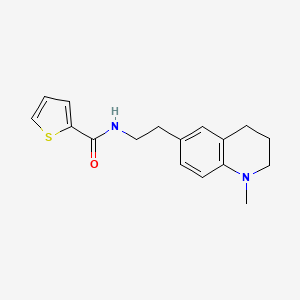

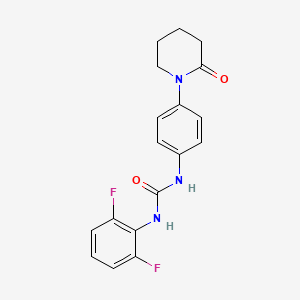

“5-Bromo-2-{[1-(ethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine” is a chemical compound with the molecular formula C9H11BrN2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It is used in early discovery research as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 228.09 . It is a solid at room temperature . The compound should be stored in a dark place and kept dry .Scientific Research Applications

Bromination of Pyrimidines

The bromination of pyrimidine nucleotides, including the generation of 5-bromopyrimidine products, demonstrates the chemical versatility and reactivity of brominated pyrimidines. These compounds are pivotal in synthetic chemistry for modifying nucleotide structures, showcasing their importance in research related to nucleic acid chemistry (Ross & Burrows, 1997).

Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives

5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine is a key intermediate in synthesizing pyrimido[4,5-e][1,3,4]thiadiazine derivatives. This showcases the compound's role in generating novel heterocyclic compounds with potential biological activities (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Antiviral Activity of C-5 Substituted Tubercidin Analogues

The exploration of C-5 substituted tubercidin analogues, including 5-bromo derivatives, for their antiviral properties highlights the significance of brominated pyrimidines in medicinal chemistry. These studies have identified compounds with substantial activity against RNA viruses, demonstrating the therapeutic potential of brominated pyrimidines in antiviral research (Bergstrom et al., 1984).

Radiotherapeutic Agents in Cancer Treatment

Halogen-substituted pyrimidines, such as 5-bromouracil and 5-bromocytosine, have been utilized as radiotherapeutic agents in cancer treatment due to their radiosensitizing activity. The reaction of these compounds with electrons leads to the formation of highly reactive radicals, illustrating the importance of brominated pyrimidines in enhancing the efficacy of radiotherapy (Kumar & Sevilla, 2017).

Synthesis of Heterocyclic Compounds

5-Bromopyrimidine derivatives serve as critical intermediates in synthesizing a wide range of heterocyclic compounds. These reactions highlight the compound's role in the development of novel chemical entities with potential application in various scientific and therapeutic fields (Verbitskiy et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

5-bromo-2-(1-ethylsulfonylpyrrolidin-3-yl)oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3O3S/c1-2-18(15,16)14-4-3-9(7-14)17-10-12-5-8(11)6-13-10/h5-6,9H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTYEAHTCANQTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(C1)OC2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate](/img/structure/B2971099.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2971105.png)

![6-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2971107.png)

![5-{[3-Oxo-2-(thiophen-2-yl)piperazin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2971111.png)

![4-(2-methylphenyl)-3-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2971112.png)

![2-[(4-chlorophenyl)sulfanylmethyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B2971117.png)

![N,N-dimethyl-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-sulfonamide](/img/structure/B2971118.png)